
6-Fluoro-8-iodo-2,5-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-8-iodo-2,5-dimethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-iodo-2,5-dimethylquinoline typically involves the introduction of fluorine and iodine atoms into the quinoline ring. One common method is the electrophilic substitution reaction, where fluorine and iodine are introduced using appropriate reagents under controlled conditions. For example, fluorination can be achieved using fluorine gas or a fluorinating agent like Selectfluor, while iodination can be performed using iodine or an iodine-containing compound.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The process may include steps such as nitration, reduction, halogenation, and cyclization to form the desired quinoline derivative. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-8-iodo-2,5-dimethylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can lead to the formation of various functionalized quinoline derivatives.
Aplicaciones Científicas De Investigación
6-Fluoro-8-iodo-2,5-dimethylquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-8-iodo-2,5-dimethylquinoline involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoroquinoline: A fluorinated quinoline derivative with similar chemical properties but lacking the iodine atom.
8-Iodoquinoline: An iodinated quinoline derivative with similar chemical properties but lacking the fluorine atom.
2,5-Dimethylquinoline: A dimethyl-substituted quinoline derivative without fluorine or iodine atoms.
Uniqueness
6-Fluoro-8-iodo-2,5-dimethylquinoline is unique due to the presence of both fluorine and iodine atoms in its structure. This combination of halogens can enhance the compound’s reactivity and potential applications in various fields. The dual halogenation also provides opportunities for further functionalization and derivatization, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H9FIN |
|---|---|
Peso molecular |
301.10 g/mol |
Nombre IUPAC |
6-fluoro-8-iodo-2,5-dimethylquinoline |
InChI |
InChI=1S/C11H9FIN/c1-6-3-4-8-7(2)9(12)5-10(13)11(8)14-6/h3-5H,1-2H3 |
Clave InChI |
LHXBUAGNGXMYCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C(=C2C=C1)C)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




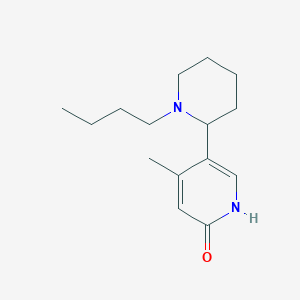
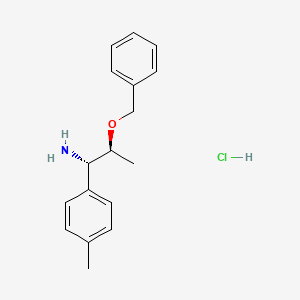
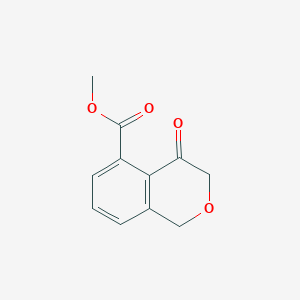
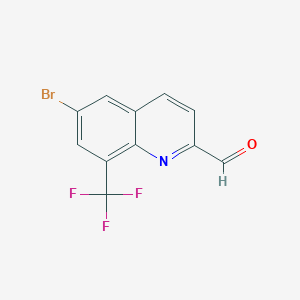
![5-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B13001346.png)
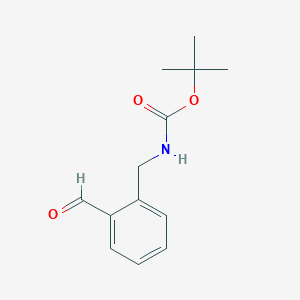


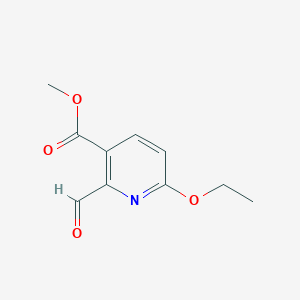
![(1R,3R,5S)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13001389.png)
![(4-Bromobicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B13001392.png)
![1'-Propyl-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B13001395.png)
